molecular formula C17H22N6O B2828223 7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 867042-72-6

7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2828223
CAS RN: 867042-72-6
M. Wt: 326.404
InChI Key: BOTITBKUJZHQPO-UHFFFAOYSA-N
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Description

The compound “7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their synthetic versatility and effective biological activities . They have been found to possess antitumor and antileukemia activity , and have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of hydrazonyl bromides with active methylene compounds . The reaction of these compounds with formamide, formic acid, and triethyl orthoformate gives the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbonitrile derivatives . Further reactions of these compounds with benzhydrazide and hydrazine hydrate afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and [4-iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine derivatives .


Molecular Structure Analysis

The molecular structure of “7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions . This structure is similar to the nucleotide base pair of DNA and RNA, which contributes to its biological significance .


Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involving [1,2,4]triazolo[1,5-a]pyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1,2,4-triazolo[1,5-a]pyrimidines exhibit remarkable biological activities and are commonly found in natural products. Researchers have explored their potential as drug candidates due to their diverse pharmacological effects. Notably, this compound has been investigated for the following targets:

Cardiovascular Disorders

Researchers have explored the potential of 1,2,4-triazolo[1,5-a]pyrimidines in treating cardiovascular conditions. These compounds may impact cardiac function, vasodilation, or platelet aggregation .

Type 2 Diabetes

The compound’s effects on glucose metabolism and insulin sensitivity have drawn interest. It may contribute to managing type 2 diabetes .

Hyperproliferative Disorders

Hyperproliferative diseases, such as cancer, involve uncontrolled cell growth. 1,2,4-triazolo[1,5-a]pyrimidines could potentially inhibit proliferation pathways .

Material Sciences

Beyond medicine, these compounds find applications in material sciences. Their unique structure and properties make them relevant for designing functional materials .

RNA Binding Studies

Interestingly, this compound has been investigated for its binding to HIV TAR RNA. Such studies contribute to our understanding of RNA-based interactions .

Safety and Hazards

The compound “7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is reported to be a poison by ingestion, intraperitoneal, subcutaneous, and intravenous routes. It is also an experimental teratogen and has other experimental reproductive effects .

properties

IUPAC Name

7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-4-22(5-2)13-8-6-12(7-9-13)15-14(16(18)24)11(3)21-17-19-10-20-23(15)17/h6-10,15H,4-5H2,1-3H3,(H2,18,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTITBKUJZHQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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